molecular formula C21H19NO5S3 B12745509 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid CAS No. 123226-56-2

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid

Cat. No.: B12745509
CAS No.: 123226-56-2
M. Wt: 461.6 g/mol
InChI Key: FWAIMJFFTBLKLA-UHFFFAOYSA-N
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Description

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with a unique structure that includes a thienylsulfonyl group, an aminoethylthio linkage, and a dibenzoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzoxepin Core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of the Thienylsulfonyl Group: This step involves the sulfonylation of a thiophene derivative, followed by its attachment to the aminoethylthio group.

    Coupling Reactions: The final steps involve coupling the thienylsulfonylaminoethylthio moiety with the dibenzoxepin core under specific conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substitution reactions can occur at the aromatic rings or the aminoethylthio linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 11-(2-((2-Nitrophenylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
  • 11-(2-((Phenylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid

Uniqueness

The uniqueness of 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid lies in its thienylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This difference can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

123226-56-2

Molecular Formula

C21H19NO5S3

Molecular Weight

461.6 g/mol

IUPAC Name

11-[2-(thiophen-2-ylsulfonylamino)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C21H19NO5S3/c23-21(24)14-7-8-18-17(12-14)20(16-5-2-1-4-15(16)13-27-18)29-11-9-22-30(25,26)19-6-3-10-28-19/h1-8,10,12,20,22H,9,11,13H2,(H,23,24)

InChI Key

FWAIMJFFTBLKLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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